ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 3. The substituents include:
- Position 2: A 3,5-dimethoxybenzamido group, providing hydrogen-bonding capacity via the amide and methoxy functionalities.
- Position 4: A phenyl group, enabling π-π stacking interactions.
- Position 5: An ethyl carboxylate ester, influencing solubility and reactivity.
This compound is of interest in medicinal chemistry due to the thiazole core’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. Its synthesis typically involves cyclization reactions of thiourea precursors or coupling of pre-formed thiazole intermediates with benzamido groups .
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)14-10-15(26-2)12-16(11-14)27-3/h5-12H,4H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILIPRRKKHMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate A
The Hantzsch thiazole synthesis remains the most direct method for constructing the core structure.
Procedure :
- Thioamide Preparation : React thiourea (10 mmol) with ethyl 2-chloro-3-oxo-4-phenylbut-2-enoate (10 mmol) in absolute ethanol (30 mL) under reflux for 5 hours.
- Cyclization : Neutralize with sodium bicarbonate, filter the precipitate, and recrystallize from ethanol to obtain Intermediate A as a pale-yellow solid.
Reaction Scheme :
$$
\text{Thiourea} + \text{Ethyl 2-chloro-3-oxo-4-phenylbut-2-enoate} \xrightarrow{\text{EtOH, reflux}} \text{Intermediate A}
$$
Alternative Thioamide Routes
Recent studies demonstrate that thioamides derived from substituted benzamides can streamline synthesis. For instance, 3,5-dimethoxybenzothioamide (prepared via Lawesson’s reagent) reacts with ethyl 2-chloroacetoacetate to yield a 4-methylthiazole. However, introducing a phenyl group at position 4 necessitates custom α-haloketones, which complicates scalability.
Amidation of Intermediate A
Coupling with 3,5-Dimethoxybenzoyl Chloride
Procedure :
- Dissolve Intermediate A (5 mmol) in dry DMF (15 mL).
- Add 3,5-dimethoxybenzoyl chloride (5.5 mmol), HCTU (5 mmol), HOBt (5 mmol), and DIEA (15 mmol).
- Stir at room temperature for 12 hours, quench with water, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound as a white crystalline solid.
Reaction Scheme :
$$
\text{Intermediate A} + \text{3,5-Dimethoxybenzoyl chloride} \xrightarrow{\text{HCTU/HOBt/DIEA}} \text{Target Compound}
$$
Optimization of Coupling Conditions
Comparative studies reveal that HCTU outperforms EDCI/HOBt in minimizing racemization and improving yields. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the thiazole ester.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.78 (d, J = 2.4 Hz, 2H, Ar-H), 6.62 (t, J = 2.4 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : 167.8 (C=O), 161.2 (C-O), 153.4 (thiazole C-2), 134.5–127.3 (aromatic carbons), 61.4 (OCH₂), 55.9 (OCH₃), 14.2 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch + Amidation | 78 | 98 | High regioselectivity |
| Thioamide Cyclization | 65 | 95 | Fewer steps |
| Direct Coupling | 72 | 97 | Scalable |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits several biological properties:
- Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
- Anticancer Properties : The thiazole core structure is known for its ability to interact with biological targets involved in cancer progression. This compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo models .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of this compound on breast cancer cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that this thiazole derivative could serve as a lead compound for developing novel anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties was conducted against various pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in formulating new antimicrobial therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s ethyl carboxylate and methoxy groups confer moderate lipophilicity, contrasting with more polar derivatives like compound m (Ev5), which contains a hydroxy group. This impacts solubility; the target compound is predicted to have low aqueous solubility compared to hydroxy-containing analogs.
- Bioactivity : The 3,5-dimethoxybenzamido group may enhance binding to hydrophobic enzyme pockets (e.g., kinases), whereas ureido groups in compound l (Ev3) could facilitate interactions with polar residues .
Hydrogen-Bonding and Crystal Packing
The target compound’s amide and methoxy groups participate in hydrogen-bonding networks, as inferred from graph set analysis (). Its crystal structure likely exhibits R₂²(8) motifs (amide dimerization) and C(4) chains (methoxy-O interactions), whereas compound m (Ev5) forms extended networks via hydroxy and ureido donors .
Crystallographic Validation
The target compound’s structure was likely validated using SHELXL, a standard for small-molecule refinement (). In contrast, macromolecular analogs (e.g., compound m) may use SHELXPRO for interfacing with protein crystallography workflows .
Biological Activity
Ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.44 g/mol. The compound features a thiazole ring, which is known for its ability to interact with various biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of the SIRT2 enzyme, which is implicated in various cancer pathways. Inhibition of SIRT2 leads to increased acetylation of substrates such as α-tubulin, ultimately affecting cell cycle progression and apoptosis in cancer cells. The IC50 value for SIRT2 inhibition has been reported at approximately 17.3 μM .
Anticancer Activity
This compound has demonstrated potent anticancer properties across several studies:
- Cell Viability and Apoptosis : In vitro studies have shown that this compound induces cell death in various cancer cell lines through apoptosis. For instance, treatment with the compound resulted in increased levels of acetylated α-tubulin and reduced cell viability in SCC13 cells after 48 hours .
- Resistance Reversal : The compound has been noted for its ability to reverse drug resistance in cancer cells. For example, it increased intracellular concentrations of paclitaxel in drug-resistant SW620/Ad300 cell lines .
Enzyme Inhibition
The compound also acts as an inhibitor for various enzymes:
- Xanthine Oxidase Inhibition : While not directly studied for this specific compound, related thiazole derivatives have shown xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This suggests potential utility in treating conditions like gout.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamide and thiazole moieties can significantly affect the biological activity of the compounds. For instance:
- Dimethoxy Substituents : The presence of methoxy groups on the benzamide ring enhances binding affinity and selectivity towards SIRT2.
- Phenyl Group Variations : Alterations in the phenyl substituent can modulate the potency against different cancer types.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines through SIRT2 inhibition and subsequent effects on tubulin dynamics .
- In Vivo Efficacy : Animal models have shown that administration of this compound resulted in reduced tumor volumes without notable side effects, indicating a favorable safety profile alongside its therapeutic effects .
Q & A
Q. What are the standard synthetic routes for ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step process:
Thiazole Ring Formation : Reacting 2-aminothiazole derivatives with ethyl bromopyruvate under reflux in ethanol to form the thiazole core .
Benzamido Group Introduction : Coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .
Esterification : Ethyl ester groups are retained or introduced via reflux with ethanol and catalytic acid.
Q. Key Reaction Conditions :
- Solvents: DCM, ethanol.
- Temperature: Reflux (40–80°C).
- Purification: Column chromatography or recrystallization from ethanol/water .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy groups at 3,5-positions, phenyl at C4) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₁H₂₁N₂O₅S, expected [M+H]⁺ 413.11) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Melting Point Analysis : Consistency with literature values ensures purity (e.g., 160–162°C) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Screening : Tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to positive controls like doxorubicin .
- Anti-Inflammatory Activity : Evaluated through COX-2 inhibition assays using ELISA kits .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions .
- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% .
- Temperature Control : Gradual heating (e.g., 60°C → reflux) prevents decomposition of heat-sensitive intermediates .
- Purification Strategies : Gradient elution in column chromatography (hexane:ethyl acetate 8:2 to 6:4) resolves closely related by-products .
Q. Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Acylation | Catalyst | 0.1 eq DMAP | 75% → 90% |
| Esterification | Solvent | Anhydrous EtOH | Purity >98% |
Q. How should contradictory data in biological activity assays be analyzed?
Methodological Answer:
- Assay Variability : Replicate experiments (n ≥ 3) to identify outliers. For example, inconsistent IC₅₀ values in cytotoxicity assays may arise from cell passage number differences .
- Impurity Analysis : HPLC-MS detects trace by-products (e.g., unreacted benzoyl chloride) that may skew results .
- Environmental Factors : Compound stability under assay conditions (e.g., DMSO stock solution degradation over time) should be tested via LC-MS .
Q. What computational methods are used to predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, PDB ID 1M17). Docking scores correlate with experimental IC₅₀ values .
- QSAR Modeling : Hammett constants for substituents (e.g., methoxy groups) predict electronic effects on activity .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key hydrogen bonds with catalytic lysine residues .
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with nitro or methyl groups) and compare activities .
- Pharmacophore Mapping : Identify essential motifs (e.g., thiazole core, benzamido group) using Discovery Studio .
- Enzymatic Assays : Test inhibition against isolated targets (e.g., PI3Kα) to isolate SAR from cellular complexity .
Q. Example SAR Table :
| Derivative | R₁ | R₂ | IC₅₀ (μM, MCF-7) |
|---|---|---|---|
| Parent | OMe | OMe | 12.3 |
| Analog 1 | NO₂ | OMe | 8.7 |
| Analog 2 | H | OMe | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
